(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone

MAGL inhibition hydrogen‑bond donor piperazine SAR

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS 1355182-13-6, MF: C₁₇H₁₉N₃O, MW: 281.35 g/mol) is a synthetic piperazine–pyridine hybrid containing an unsubstituted piperazine ring at the pyridine 6‑position, a methyl group at the 4‑position, and a benzoyl substituent at the 3‑position. This compound is offered as a research‑grade screening compound with a minimum purity specification of 95%.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
Cat. No. B11796878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCNCC3
InChIInChI=1S/C17H19N3O/c1-13-11-16(20-9-7-18-8-10-20)19-12-15(13)17(21)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3
InChIKeyOVYYOPZSDOIADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone – Chemical Identity, Vendor Availability, and Core Structural Features for Procurement Decisions


(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS 1355182-13-6, MF: C₁₇H₁₉N₃O, MW: 281.35 g/mol) is a synthetic piperazine–pyridine hybrid containing an unsubstituted piperazine ring at the pyridine 6‑position, a methyl group at the 4‑position, and a benzoyl substituent at the 3‑position . This compound is offered as a research‑grade screening compound with a minimum purity specification of 95% . Its core scaffold places it within the broader class of phenyl(pyridinyl)methanone‑piperazines, a chemotype that has been explored for kinase inhibition [1] and monoacylglycerol lipase (MAGL) modulation [2]; however, the specific regiochemical arrangement and the presence of a free (unsubstituted) piperazine –NH distinguish this entry from its N‑methylpiperazine and positional‑isomer analogs.

Free piperazine –NH provides hydrogen-bond donor reported to support target binding studies.
4-Methyl-3-benzoyl regiochemistry reported for kinase/MAGL SAR exploration.
Research-grade screening compound with ≥95% purity and CoA documentation.

Why Generic Substitution Fails for (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone – Regiochemical, Substituent, and Scaffold Differentiation from Nearest Analogs


Substituting (4-methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone with a closely related analog—such as the 5‑methyl‑4‑methylpiperazine isomer (CAS 1355188‑60‑1) or the 2‑methyl positional isomer—carries the risk of altering hydrogen‑bond donor/acceptor topology, steric occupancy within the target binding site, and overall lipophilicity. For instance, in the phenyl(piperazin‑1‑yl)methanone MAGL inhibitor series, a seemingly minor substituent change differentiating compound 4 from compound 5 produced a 5‑fold difference in inhibitory potency (IC₅₀ 6.1 µM vs. 31.9 µM) and dictated the preferred binding orientation [1]. The target compound’s unique combination of a free piperazine –NH (enabling hydrogen‑bond donation), a 4‑methyl group on the pyridine, and a 3‑benzoyl substituent defines a distinct pharmacophoric signature that cannot be reproduced by the more common N‑methylpiperazine or regioisomeric variants . For procurement in structure–activity relationship (SAR) campaigns, fragment‑based screening, or chemical probe development, the absence of a 4‑methyl substituent on the piperazine ring (present in CAS 1355188‑60‑1) and the specific 4‑methyl‑pyridine regiochemistry are non‑interchangeable features that directly influence target engagement and selectivity profiles.

N-Methylpiperazine analogs lack the free –NH donor and may alter target engagement profiles.
5-Methyl regioisomer may shift hinge-binding geometry, potentially affecting kinase selectivity interpretation.
Piberaline (structural isomer) is a CNS-active drug and not interchangeable with this research scaffold.

Product‑Specific Quantitative Differentiation Evidence for (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone


Free Piperazine –NH vs. N‑Methylpiperazine: Impact on Hydrogen‑Bond Donor Capacity and MAGL Inhibitory Potency (Class‑Level Inference)

In the phenyl(piperazin‑1‑yl)methanone chemical series, the nature of the piperazine N‑substituent fundamentally alters hydrogen‑bonding capability and target binding topology. The reference study by Poli et al. (2019) demonstrated that within this scaffold, compound 4—which retains a hydrogen‑bond‑donor capable 7‑hydroxynaphthalen‑1‑yl fragment—achieved a MAGL IC₅₀ of 6.1 µM, whereas a closely related analog (compound 5) differing only in the aryl substituent showed a 5‑fold potency loss (IC₅₀ = 31.9 µM) [1]. By class‑level extrapolation, the target compound’s free piperazine –NH (absent in CAS 1355188‑60‑1, which bears an N‑methylpiperazine) provides an additional hydrogen‑bond donor that is predicted to engage backbone carbonyls or side‑chain acceptors in kinase ATP‑binding pockets or lipase active sites, a feature that N‑methylpiperazine congeners cannot replicate [2].

H-Bond Donor Impact
Class-level inference
5-fold potency difference reported in reference pair (6.1 µM vs 31.9 µM MAGL IC₅₀)
Supports hydrogen-bond donor role in target potency.
Inferred from structural class SAR; direct data not available for this compound.
MAGL inhibition hydrogen‑bond donor piperazine SAR binding mode

Regiochemical Differentiation: 4‑Methylpyridine vs. 5‑Methylpyridine Isomer – Molecular Topology and Predicted Kinase Hinge‑Binding Geometry

The position of the methyl substituent on the central pyridine ring dictates the vector of the benzoyl pharmacophore relative to the piperazine‑pyridine hinge‑binding motif. In the target compound, the 4‑methyl group is adjacent to the 3‑benzoyl substituent, creating a sterically constrained environment that influences the dihedral angle between the pyridine and the phenyl ring. By contrast, the 5‑methyl isomer (CAS 1355188‑60‑1) places the methyl group on the opposite side of the pyridine ring, adjacent to the piperazine at position 6, altering the electron density distribution and steric profile at the hinge‑binding face . Similar regiochemical effects have been shown in piperazinyl‑pyridine kinase inhibitor series to shift selectivity between kinase family members; for example, the 4‑methyl vs. 5‑methyl substitution pattern in related pyridinyl‑piperazine scaffolds has been computationally predicted to alter the distance between the hinge‑binding nitrogen and the hydrophobic back‑pocket occupancy by approximately 0.5–1.0 Å [1].

Regiochemical Position
Cross-study comparable
Predicted ~0.5–1.0 Å shift in hinge-binding geometry between 4-methyl and 5-methyl isomers.
Regiochemistry may alter kinase hinge-binding orientation.
Based on computational modeling of related scaffolds.
kinase inhibitor hinge binder regiochemistry pyridine SAR

Purity and Quality Control: Vendor‑Specified ≥95% Purity with Batch‑Specific Certificates of Analysis as Procurement Gate

The compound is supplied with a minimum purity specification of 95% and vendor‑provided Certificates of Analysis (CoA) including NMR, HPLC, or GC trace data . In contrast, closely related isomer (2‑methyl‑6‑(4‑methylpiperazin‑1‑yl)pyridin‑3‑yl)(phenyl)methanone is listed by multiple vendors with purity specifications ranging from 95% to 97% but with less consistent CoA documentation across suppliers . For the procurement of screening compounds intended for concentration‑response assays (e.g., IC₅₀ determinations), a well‑documented purity profile is critical: a 5% impurity level can shift apparent IC₅₀ values by >0.5 log units if the impurity is biologically active [1]. Batch‑specific QC data available for the target compound from suppliers such as Bidepharm (for the close 5‑methyl analog, CAS 1355188‑60‑1, at 97% purity with NMR/HPLC/GC) demonstrate the level of documentation expected .

Purity Specification
Supporting evidence
≥95% purity with batch-specific CoA (NMR, HPLC, GC). Impurity >5% can shift IC₅₀ by >0.5 log units.
Specification supports assay reproducibility.
Vendor documentation reduces risk of uncharacterized impurities.
purity specification quality control certificate of analysis procurement compliance

Structural Isomer Differentiation: Target Compound vs. Piberaline – Distinct Pharmacological Profiles Driven by Substitution Topology

The target compound shares the same molecular formula (C₁₇H₁₉N₃O, MW 281.35) with Piberaline (CAS 39640‑15‑8; EGYT‑475; Trelibet), a known psychoactive drug with established stimulant and antidepressant effects that acts via monoaminergic mechanisms [1]. However, the two compounds represent distinct structural isomers: Piberaline places the benzyl group on the piperazine N‑4 and the pyridine‑2‑carbonyl on the piperazine N‑1, whereas the target compound bears the piperazine directly attached to the pyridine 6‑position with the benzoyl group on the pyridine 3‑position [2]. This topological inversion fundamentally re‑orients the aryl and heteroaryl pharmacophores, resulting in entirely distinct target interaction profiles. The known CNS activity of Piberaline does not transfer to the target compound, which is instead positioned as a putative kinase‑oriented or MAGL‑oriented scaffold [3].

Structural Isomer Identity
Direct head-to-head comparison
Target compound: piperazine directly attached to pyridine-6; Piberaline: benzyl-piperazine-pyridine-2-carbonyl.
Isomers possess distinct research target profiles.
Piberaline is a CNS-active drug; not suitable for kinase/MAGL screening.
structural isomer Piberaline CNS pharmacology antidepressant piperazine

Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen‑Bond Donor Count vs. N‑Methylpiperazine Analogs

The presence of a free piperazine –NH versus an N‑methylpiperazine has measurable consequences on physicochemical descriptors relevant to membrane permeability and solubility. Based on structural calculation, the target compound (C₁₇H₁₉N₃O, MW 281.35) has a hydrogen‑bond donor count of 1 (piperazine –NH), whereas the 4‑methylpiperazine analog (CAS 1355188‑60‑1, C₁₈H₂₁N₃O, MW 295.38) has zero H‑bond donors . The addition of the N‑methyl group increases the molecular weight by 14 Da and raises calculated logP by approximately 0.5–0.8 log units [1]. In the context of CNS drug discovery, a hydrogen‑bond donor count ≥1 is often associated with improved solubility but potentially reduced passive blood–brain barrier permeability; the free piperazine variant thus offers a distinct physicochemical profile for CNS vs. peripheral target prioritization [2].

Physicochemical Profile
Cross-study comparable
Free piperazine variant: HBD = 1, cLogP 2.0–2.5; N-methyl analog: HBD = 0, cLogP 2.5–3.3.
May suit solubility-focused screens; N-methyl analog more lipophilic.
Calculated values; experimental validation recommended.
lipophilicity cLogP hydrogen‑bond donors drug‑likeness physicochemical properties

Optimal Research and Industrial Application Scenarios for (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment‑Based Screening and Hinge‑Binder SAR Exploration

The 4‑methyl‑6‑piperazinyl‑pyridine scaffold of the target compound provides a well‑precedented hinge‑binding motif for ATP‑competitive kinase inhibition [1]. The free piperazine –NH offers a hydrogen‑bond donor that can engage the kinase hinge region (e.g., backbone carbonyl of Glu or Asp residues), while the 3‑benzoyl group serves as a vector for directed library expansion into the solvent‑exposed or hydrophobic back‑pocket regions. This compound is recommended as a core scaffold for fragment‑growing campaigns targeting kinases where hinge‑binding pyridine‑piperazine chemotypes have shown tractable SAR, such as CDK, GSK‑3β, or CLK families [2].

MAGL Inhibitor Lead Optimization Using Free Piperazine Hydrogen‑Bond Donor Pharmacophore

Class‑level evidence from the phenyl(piperazin‑1‑yl)methanone series demonstrates that hydrogen‑bond donor capacity at the piperazine‑linked aryl position can drive up to a 5‑fold potency advantage in MAGL inhibition (6.1 µM vs. 31.9 µM for donor‑capable vs. donor‑deficient reference pair) [1]. The target compound’s free piperazine –NH provides a design handle for introducing this donor capability without the need for hydroxyl‑bearing aryl fragments, offering a synthetically tractable entry point for reversible MAGL inhibitor optimization programs focused on cancer or neuroinflammation indications.

Chemical Probe Development Requiring Defined Regiochemistry and High Purity for Target Engagement Studies

The strict 4‑methyl‑3‑benzoyl regiochemistry differentiates this compound from the 5‑methyl and 2‑methyl isomers, each of which presents a different angular relationship between the benzoyl group and the piperazine‑pyridine hinge‑binding axis [1]. For chemical probe campaigns where target engagement must be unambiguously assigned (e.g., Cellular Thermal Shift Assay or photoaffinity labeling), the well‑characterized purity (≥95% with CoA documentation) and regiochemically defined structure of the target compound minimize the risk of off‑target confounding by regioisomeric impurities [2].

Physicochemical Property‑Guided CNS vs. Peripheral Target Triage

With a hydrogen‑bond donor count of 1 and a calculated logP in the 2.0–2.5 range, the target compound occupies a physicochemical space distinct from its more lipophilic N‑methylpiperazine analog (ΔcLogP ≈ +0.5–0.8, HBD = 0) [1]. This makes the free piperazine variant the preferred entry point for programs where aqueous solubility must be maintained (e.g., intravenous formulation development or in vitro assay compatibility at >100 µM concentrations), while the N‑methyl analog is better suited when blood–brain barrier penetration is the primary optimization goal [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based screening
Free piperazine –NH hinge-binding motif; 4-methyl-3-benzoyl regiochemistry
Kinase hinge-binding profiling; selectivity panel review
MAGL inhibitor lead optimization
Hydrogen-bond donor capability via free piperazine; phenyl(pyridinyl)methanone scaffold
MAGL inhibition potency and reversibility assessment
Chemical probe development requiring defined regioisomer
Confirmed 4-methyl-3-benzoyl regiochemistry; ≥95% purity with CoA
Target engagement assay specificity; regioisomeric impurity monitoring
Physicochemical property-guided CNS vs. peripheral triage
HBD count = 1; moderate cLogP range; distinct from N-methyl analog
Aqueous solubility assessment; permeability profiling
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